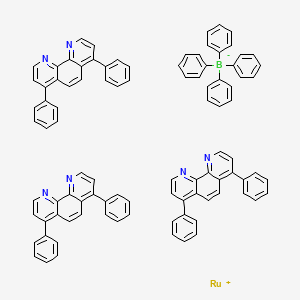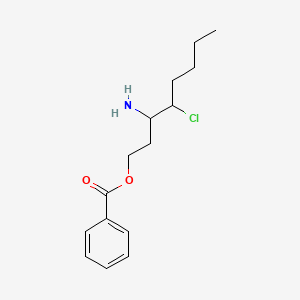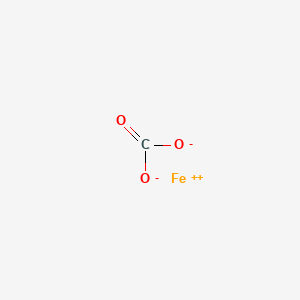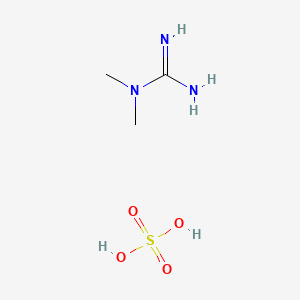
Pigment Violet 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pigment Violet 2 is a synthetic colorant known for its bright violet hue. It is commonly used in the cosmetics industry as a color additive and is derived from coal tar. This pigment is regulated by the Food and Drug Administration in the United States and is classified as a drug and cosmetic colorant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pigment Violet 2 can be synthesized from manganese oxide and phosphoric acid by heating at various temperatures. The reaction conditions, such as the ratio of phosphorus to manganese and the heating temperature, significantly affect the color and properties of the pigment. For instance, samples heated at 500°C with a phosphorus to manganese ratio of 2:3 exhibit a high a* value and low b* value, corresponding to a violet color .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving 3-amino-N-ethyl carbazole in an organic solvent and then undergoing a series of chemical reactions to achieve the desired pigment properties .
Chemical Reactions Analysis
Types of Reactions: Pigment Violet 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the pigment’s properties and enhancing its stability and color intensity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include different shades of violet pigments, which can be further processed to achieve specific color properties and stability .
Scientific Research Applications
Pigment Violet 2 has a wide range of scientific research applications. In chemistry, it is used as a colorant in various analytical techniques. In biology, it serves as a staining agent for visualizing cellular structures. In medicine, it is explored for its potential antimicrobial and anticancer properties. In the industry, it is used in the production of cosmetics, plastics, and paints .
Mechanism of Action
The mechanism of action of Pigment Violet 2 involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit the expression of specific proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The pigment’s structure allows it to interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
- Pigment Violet 1
- Pigment Violet 3
- Pigment Violet 27
Comparison: Pigment Violet 2 is unique due to its specific synthetic route and the resulting color properties. Compared to Pigment Violet 1 and Pigment Violet 3, this compound offers better stability and a more vibrant violet hue. Pigment Violet 27, on the other hand, has different chemical properties due to its distinct synthesis process involving copper ferrocyanide .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
1326-04-1 |
|---|---|
Molecular Formula |
C120H141MoN8O23PW |
Molecular Weight |
2374.2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)





